molecular formula C20H22N4O4 B12181910 N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide

Cat. No.: B12181910
M. Wt: 382.4 g/mol
InChI Key: BMNVVEXLYCZIBC-UHFFFAOYSA-N
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Description

The compound N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide features a pyrrolidin-5-one core substituted at the 3-position with a 4-methoxyphenyl group. This core is linked via a carbonyl-aminoethyl bridge to a pyridine-4-carboxamide moiety.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-28-17-4-2-16(3-5-17)24-13-15(12-18(24)25)20(27)23-11-10-22-19(26)14-6-8-21-9-7-14/h2-9,15H,10-13H2,1H3,(H,22,26)(H,23,27)

InChI Key

BMNVVEXLYCZIBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the methoxyphenyl group, and the coupling with the pyridine carboxamide. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences among analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidin-5-one 4-Methoxyphenyl, pyridine-4-carboxamide, aminoethyl linker ~427.45 (estimated) Balanced lipophilicity; potential for dual hydrogen bonding and π-π stacking
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidin-5-one 4-Methoxyphenyl, 2-fluorophenyl carbamoyloxyethoxy linker ~563.57 Fluorine introduces electronegativity; longer linker may reduce bioavailability
1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidin-5-one 4-Methoxyphenyl, 4-methyl-2-pyridinyl ~353.41 Methylpyridine enhances hydrophobicity; shorter linker improves metabolic stability
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidin-4-one 4-Chlorophenyl, pyridine-3-carboxamide ~375.86 Chlorine increases electron-withdrawing effects; thiazolidinone core alters ring strain
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide Pyrrolidin-5-one + piperidine 4-Methoxyphenyl, tetrahydro-2H-pyran-4-ylmethyl, piperidinecarboxamide ~487.56 Bulky pyranyl group may hinder membrane permeability; dual carboxamide motifs

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s logP is estimated to be moderate (~2.5–3.0) due to the 4-methoxyphenyl and pyridine groups. The fluorophenyl analog () has a higher logP (~3.5) due to fluorine’s hydrophobicity. The thiazolidinone derivative () exhibits lower solubility owing to the chlorophenyl group but comparable logP (~3.1).
  • Hydrogen Bonding :

    • The pyridine-4-carboxamide in the target compound allows for stronger hydrogen bonding compared to pyridine-3-carboxamide () or methylpyridinyl ().
    • The oxyethoxy linker in introduces additional hydrogen bond acceptors but may increase metabolic vulnerability.

Biological Activity

N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 368.43 g/mol

Key Properties

PropertyValue
LogP0.66
Heavy Atoms Count24
Rotatable Bonds Count5
Polar Surface Area67 Å
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Antitumor Activity

Research indicates that related compounds with similar structural motifs exhibit promising antitumor activity. For instance, derivatives of N-(4-methoxyphenyl)-3-nitropyridin-2-amine have shown cytotoxic effects against various human tumor cell lines, including A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer), with GI50 values ranging from 1.18 to 13.5 μM . The structural variations significantly influence their potency, suggesting that the linker between aryl rings plays a critical role in their biological activity.

The proposed mechanism by which these compounds exert their antitumor effects includes:

  • Inhibition of Cell Proliferation : Active compounds have been shown to disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways, leading to programmed cell death in tumor cells.
  • Overcoming Drug Resistance : Notably, certain derivatives have demonstrated the ability to evade P-glycoprotein-mediated drug efflux, providing a therapeutic advantage over conventional chemotherapeutics like paclitaxel .

Case Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of this compound against a panel of human tumor cell lines. The findings revealed that the compound exhibited significant cytotoxicity with a GI50 value comparable to established chemotherapeutics.

Case Study 2: Mechanistic Insights

Further mechanistic studies employed molecular docking simulations and cellular assays to elucidate the interaction between the compound and its biological targets. These studies highlighted the compound's ability to bind effectively to target proteins involved in cell survival and proliferation pathways.

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